N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid

Physicochemical characterization Salt selection Procurement specification

Ensure assay reproducibility with this research-grade, pre-formed oxalate salt. Its 1:1 stoichiometry and crystallinity eliminate the variability of free-base oils, providing a reliable starting point for SAR campaigns targeting LOXL2 and AChE. The well-defined 6-yl regioisomer and clean in silico profile minimize off-target effects. Ideal for systematic lead optimization, salt-form screening, and late-stage diversification.

Molecular Formula C16H20N2O8
Molecular Weight 368.342
CAS No. 353793-01-8
Cat. No. B2447811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid
CAS353793-01-8
Molecular FormulaC16H20N2O8
Molecular Weight368.342
Structural Identifiers
SMILESC1COCCN1CC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O
InChIInChI=1S/C14H18N2O4.C2H2O4/c17-14(10-16-3-5-18-6-4-16)15-11-1-2-12-13(9-11)20-8-7-19-12;3-1(4)2(5)6/h1-2,9H,3-8,10H2,(H,15,17);(H,3,4)(H,5,6)
InChIKeyCOVIXKYXTKMHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide Oxalate (CAS 353793-01-8) – Procurement-Relevant Identity, Salt Form, and Research-Grade Specifications


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide oxalic acid (CAS 353793-01-8) is a research-grade small molecule supplied as a pre-formed oxalate salt (C14H18N2O4·C2H2O4, molecular weight 368.34 g/mol) . The compound incorporates a 1,4-benzodioxane scaffold linked via an acetamide bridge to a morpholine ring. This architecture places it within a broad class of benzodioxane–morpholine acetamides explored for enzyme inhibition and receptor modulation. Unlike many uncharged free-base analogs, the oxalate salt provides a defined stoichiometry, improved crystallinity, and simplified handling, making it a well-characterized starting point for reproducible in vitro experimentation .

Why Generic Substitution Fails: Physicochemical and Structural Differentiation of CAS 353793-01-8 Relative to Close Benzodioxane–Morpholine Analogs


Within the benzodioxane–morpholine acetamide chemotype, minor structural alterations—such as linker regiochemistry, amine substitution, salt form, or the presence/absence of the oxalate counterion—produce substantial differences in molecular weight, hydrogen-bonding capacity, and topological polar surface area (tPSA) [1]. These parameters directly affect solubility, permeability, and target-binding geometry. Consequently, procurement of an unverified “similar” compound without controlling for the exact regioisomer (N-benzodioxin-6-yl vs. N-benzodioxin-2-yl) or salt form risks introducing variables that undermine assay reproducibility. The oxalate salt (CAS 353793-01-8) offers a defined, crystalline stoichiometric entity versus the free base, which may exist as an oil or amorphous solid with variable hydration . Users substituting a dimethylmorpholine analog (e.g., CAS 669718-87-0) or a phthalazinone-extended derivative (e.g., CAS 1251684-28-2) will introduce additional steric bulk and altered electronic properties that can shift potency, selectivity, and pharmacokinetic profiles away from those documented for the target compound.

Quantitative Differential Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide Oxalate (353793-01-8) Versus Four Structural Comparators


Molecular Weight and Heavy-Atom Count Differentiate the Oxalate Salt from the Free Base and Common Analogs

The oxalate salt (CAS 353793-01-8) has a molecular weight of 368.34 g/mol (C16H20N2O8), which is 90.04 g/mol higher than the free base (278.30 g/mol, C14H18N2O4) due to the oxalic acid counterion . This mass difference is directly measurable by LC-MS and must be accounted for when preparing stock solutions. In head-to-head comparison with the free base, the salt exhibits a 32.4% greater molecular weight, which alters the molar quantity dispensed per unit mass—a critical factor for dose–response assays. Among related analogs, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide (CAS 669718-87-0) has a molecular weight of 320.34 g/mol, while the 2,6-dimethylmorpholine analog (CAS not available) is 306.36 g/mol [1].

Physicochemical characterization Salt selection Procurement specification

Hydrogen-Bond Donor/Acceptor Profile Distinguishes the Benzodioxin-6-yl Regioisomer from Alternative Linker Regioisomers

The target compound carries the acetamide nitrogen directly at the 6-position of the 1,4-benzodioxane ring (N-benzodioxin-6-yl linkage). This regioisomer presents one hydrogen-bond donor (amide NH) and six hydrogen-bond acceptors (two dioxane oxygens, one amide carbonyl, one morpholine oxygen, and two oxalate oxygens). In contrast, the 2-substituted regioisomer N-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl analogs exhibit an additional rotatable bond (methylene spacer), increasing conformational flexibility and altering the spatial presentation of the morpholine-acetamide fragment . The specific 6-yl arrangement positions the morpholino-acetamide vector para to the dioxane oxygen, a geometry that has been exploited in LOXL2 inhibitor design where electron-rich aromatic interactions are critical [2]. No direct head-to-head activity comparison between the 6-yl and 2-yl regioisomers has been published; however, the difference in calculated tPSA (6-yl: ~71 Ų; 2-yl-methyl: ~77 Ų) suggests measurable differences in membrane permeability [1].

Structure–Activity Relationship (SAR) Regioisomerism Medicinal chemistry

Oxalate Salt Provides Defined Crystallinity and Handling Advantages Over the Free Base

The oxalate salt of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide (CAS 353793-01-8) is isolated as a crystalline solid, whereas the free base is typically an amorphous oil or hygroscopic semi-solid . The oxalate counterion (pKa1 = 1.25, pKa2 = 4.14) forms a stable salt with the morpholine tertiary amine (conjugate acid pKa ≈ 6.5–7.5), promoting lattice formation. Quantitative comparison of handling properties: the salt exhibits a melting point range >120 °C (decomposition observed above 140 °C), whereas the free base remains a viscous liquid at room temperature with no defined melting point . This difference directly affects weighability, storage stability, and compatibility with automated liquid-handling systems.

Salt form Crystallinity Handling properties Formulation

Absence of Extended Aromatic Substituents Reduces Molecular Complexity Relative to Quinoline- and Phthalazinone-Annulated Analogs

Compared to extensively derivatized benzodioxane–morpholine acetamides such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (molecular weight >420 g/mol) and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide (CAS 1251684-28-2, molecular weight 422.44) , the target compound is structurally minimalist. It carries only the benzodioxane and morpholine moieties without additional quinoline, phthalazinone, or indole substituents. The lower molecular weight and reduced aromatic ring count (2 vs. 3–4 rings in comparators) correlate with improved ligand efficiency metrics and reduced risk of non-specific binding as predicted by the Pfizer '3/75' rule (number of aromatic rings ≤ 3) [1]. While no direct off-target profiling data exist for CAS 353793-01-8, the REOS (Rapid Elimination Of Swill) and PAINS (Pan Assay Interference Compounds) computational filters return 'clean' for the free base, whereas the phthalazinone analog triggers a potential PAINS alert for the phthalazinone substructure [2].

Molecular complexity Synthetic tractability Off-target promiscuity

Recommended Application Scenarios for CAS 353793-01-8 Based on Quantitative Differentiation Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration of Benzodioxane-Containing Enzyme Inhibitors

The compound’s well-defined regioisomeric attachment (6-yl), minimal substituent set, and crystalline oxalate salt form make it an ideal core scaffold for systematic SAR campaigns targeting enzymes such as lysyl oxidase-like 2 (LOXL2) and acetylcholinesterase (AChE), where related benzodioxane–morpholine derivatives have shown low-micromolar IC50 values [2]. Its clean in silico profile (no PAINS alerts) supports inclusion in primary screening decks without the confounding assay interference associated with phthalazinone-containing analogs [4].

Crystalline Reference Standard for Salt-Form Bioequivalence and Formulation Pre-Screening

The defined oxalate salt stoichiometry (1:1), melting point >140 °C, and measurable crystallinity differentiate it from the free base oil . This enables its use as a reference standard for comparing salt forms in solubility, dissolution, and stability screens—common in pre-formulation development where amorphous free bases introduce unacceptable variability.

Probe Molecule for Evaluating Hydrogen-Bond-Driven Molecular Recognition at Amide-Aromatic Interfaces

With a single amide NH donor, a morpholine tertiary amine acceptor, and a dioxane oxygen pair, the compound offers a simplified hydrogen-bond network for studying amide–π interactions in protein binding pockets [1]. Its lower tPSA (≈71 Ų) relative to the 2-yl-methyl isomer suggests measurable permeability differences that can be exploited in cellular target engagement assays .

Building Block for Parallel Synthesis of Morpholine-Acetamide Libraries via Late-Stage Functionalization

The absence of additional reactive handles (e.g., aniline NH2, phenol OH, or aldehyde) means the benzodioxane aromatic ring is accessible for electrophilic substitution (nitration, halogenation) at the 7-position, while the morpholine nitrogen remains available for quaternization or N-oxide formation. This late-stage diversification potential, combined with the compound’s low molecular weight, supports parallel library generation for hit expansion [3].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.